molecular formula C6H9N3OS B1334534 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine CAS No. 383131-87-1

5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B1334534
CAS No.: 383131-87-1
M. Wt: 171.22 g/mol
InChI Key: OPDRNIZRTJOIEJ-UHFFFAOYSA-N
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Description

5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine is a useful research compound. Its molecular formula is C6H9N3OS and its molecular weight is 171.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Antileishmanial Activity :

    • Research has identified compounds related to 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine with significant antileishmanial activity. For instance, derivatives of 5-(5-nitrofuran-2-yl)-and 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole-2-amines showed activity against Leishmania major (Tahghighi et al., 2013).
  • Antimicrobial and Anticancer Properties :

    • Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine demonstrated strong antimicrobial activity and potential in cancer therapy. Some compounds exhibited high DNA protective ability against oxidative damage and showed cytotoxicity on cancer cell lines, highlighting their potential in chemotherapy (Gür et al., 2020).
  • Noncovalent Interaction Studies :

    • A study on N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, closely related to the compound of interest, revealed insights into their noncovalent interactions. These interactions are crucial for understanding the stability and behavior of such molecules in various applications, including drug design (El-Emam et al., 2020).
  • Synthesis and Structural Studies :

    • Research on the synthesis of related 1,3,4-thiadiazole compounds and their spectral, X-ray, and DFT studies contribute to the fundamental understanding of their chemical properties. These insights are valuable for potential applications in various fields, including pharmaceuticals (Dani et al., 2013).
  • Fluorescence Studies in Biological Applications :

    • Studies on compounds like 4-(5-(methylamino-1,3,4-thiadiazol-2-yl))benzene-1,3-diol show interesting fluorescence effects, which can be crucial for applications in bio-imaging and diagnostics (Matwijczuk et al., 2018).
  • Crystallography and Molecular Docking Studies :

    • The crystallography and molecular docking studies of similar compounds provide valuable information on molecular interactions and potential binding sites, which is essential for drug design and development (Al-Wahaibi et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use . For example, if it were to be used as a pharmaceutical, its mechanism of action would likely involve interaction with biological targets such as enzymes or receptors.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties . It’s important to handle all chemicals with appropriate safety precautions to minimize risk.

Future Directions

The future research directions for this compound would likely depend on its potential applications . For example, if it shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, improving its efficacy, and evaluating its safety in preclinical and clinical trials.

Properties

IUPAC Name

5-(oxolan-2-yl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3OS/c7-6-9-8-5(11-6)4-2-1-3-10-4/h4H,1-3H2,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDRNIZRTJOIEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50399153
Record name 5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383131-87-1
Record name 5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(oxolan-2-yl)-1,3,4-thiadiazol-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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